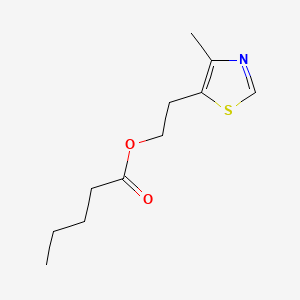

2-(4-Methylthiazol-5-yl)ethyl valerate

Description

Contextualization within Thiazole (B1198619) and Ester Chemistry

The chemical identity and potential applications of 2-(4-Methylthiazol-5-yl)ethyl valerate (B167501) are best understood by examining its constituent chemical families: thiazoles and esters.

Thiazoles are a class of heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen atom. pharmaguideline.comyoutube.com They are recognized for their significant contribution to the flavor and aroma of various foods, often imparting nutty, roasted, or meaty notes. wikipedia.org The thiazole moiety in the target compound is derived from 4-methyl-5-thiazoleethanol (B42058), a known flavor compound with a characteristic beefy and nutty aroma. medchemexpress.comthegoodscentscompany.com The synthesis of thiazole derivatives is a well-established area of organic chemistry, with various methods available for the construction of the thiazole ring. pharmaguideline.comyoutube.comorganic-chemistry.org

Esters, on the other hand, are organic compounds formed from the reaction of an acid and an alcohol. researchgate.net Volatile esters are particularly known for their pleasant, often fruity, aromas and are widely used in the food and cosmetic industries. wikipedia.org The valerate (or pentanoate) portion of the target molecule comes from valeric acid, a five-carbon carboxylic acid. wikipedia.org Esters of valeric acid, such as ethyl valerate and pentyl valerate, are noted for their fruity flavors and are used as food additives. wikipedia.org

The synthesis of 2-(4-Methylthiazol-5-yl)ethyl valerate would typically be achieved through the esterification of 4-methyl-5-thiazoleethanol with valeric acid or its derivative. This reaction would covalently link the nutty, savory character of the thiazole precursor with the fruity notes characteristic of the valerate group.

Overview of Research Significance and Potential Academic Contributions

While specific academic research on this compound is not extensively documented, its significance can be inferred from the broader context of flavor chemistry research. The primary academic contribution of studying this compound lies in the exploration of novel flavor profiles created by combining distinct chemical functionalities.

The synthesis and sensory analysis of such a molecule would provide valuable data on how different structural components interact to produce a final flavor perception. Research in this area is crucial for the development of new flavor ingredients that can enhance the sensory experience of food products. The academic pursuit of creating and characterizing new molecules like this compound contributes to a deeper understanding of structure-activity relationships in the field of flavor science.

Data Tables

Table 1: Properties of 4-Methyl-5-thiazoleethanol (Precursor)

| Property | Value |

| Synonyms | Sulfurol, 5-(2-Hydroxyethyl)-4-methylthiazole |

| CAS Number | 137-00-8 |

| Molecular Formula | C6H9NOS |

| Aroma Profile | Beefy, nutty |

Data sourced from MedchemExpress.com and The Good Scents Company. medchemexpress.comthegoodscentscompany.com

Table 2: Properties of Valeric Acid and its Esters

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Aroma Profile |

| Valeric Acid | C5H10O2 | 102.13 | Unpleasant |

| Ethyl Valerate | C7H14O2 | 130.18 | Fruity, pineapple |

| Pentyl Valerate | C10H20O2 | 172.26 | Fruity, apple |

Data sourced from Wikipedia and The Good Scents Company. wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com

Table 3: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H17NO2S |

| Molecular Weight | 227.32 g/mol |

| Predicted Aroma Profile | A complex aroma with both nutty/savory (from the thiazole moiety) and fruity (from the valerate moiety) notes. |

Properties are inferred based on the structures of its precursors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94159-30-5 |

|---|---|

Molecular Formula |

C11H17NO2S |

Molecular Weight |

227.33 g/mol |

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl pentanoate |

InChI |

InChI=1S/C11H17NO2S/c1-3-4-5-11(13)14-7-6-10-9(2)12-8-15-10/h8H,3-7H2,1-2H3 |

InChI Key |

YCFURYOJKUTCOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OCCC1=C(N=CS1)C |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modifications of 2 4 Methylthiazol 5 Yl Ethyl Valerate

Esterification Reactions for Core Synthesis

The synthesis of 2-(4-Methylthiazol-5-yl)ethyl valerate (B167501) is primarily achieved through the esterification of its precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol. This process involves two main stages: the synthesis of the core alcohol and its subsequent esterification.

Synthesis of 2-(4-methylthiazol-5-yl)ethanol: The core alcohol, also known as Sulfurol or Thiamine Thiazole (B1198619), is a key intermediate. scentree.conist.gov One established synthetic route involves the condensation reaction between thioformamide (B92385) and 3-chloro-4-oxopentanol or a related bromoacetopropanol derivative in an acidic medium. scentree.co Another method uses 2-acetylbutyrolactone (B121156) as a starting material, which undergoes amination, chlorination, condensation, and finally an oxidative reaction to yield the target alcohol. google.com The molecular structure and properties of this precursor are well-documented. chemsynthesis.comnih.gov

Esterification: Once 2-(4-methylthiazol-5-yl)ethanol is obtained, it is converted to the valerate ester. This is typically accomplished via a classic esterification reaction with valeric acid or, more commonly, a more reactive derivative like valeryl chloride or valeric anhydride (B1165640). The reaction is often catalyzed by a strong acid (e.g., sulfuric acid) in the case of valeric acid (Fischer esterification) or a non-nucleophilic base (e.g., pyridine) when using the acid chloride or anhydride to neutralize the acidic byproduct and drive the reaction to completion.

| Compound Name | Role in Synthesis | Chemical Formula |

|---|---|---|

| 2-(4-Methylthiazol-5-yl)ethanol | Alcohol Precursor | C₆H₉NOS |

| Valeric Acid | Acyl Donor (Esterification) | C₅H₁₀O₂ |

| Valeryl Chloride | Acyl Donor (Esterification) | C₅H₉ClO |

| Thioformamide | Precursor for Thiazole Ring | CH₃NS |

Enzymatic Synthesis Approaches and Optimization

In line with the principles of green chemistry, enzymatic synthesis offers a sustainable alternative to traditional chemical methods for producing esters. acs.org Lipases (EC 3.1.1.3) are particularly effective biocatalysts for esterification and transesterification reactions, operating under mild conditions with high selectivity. acs.orgnih.gov The enzymatic synthesis of flavor esters, such as 2-(4-Methylthiazol-5-yl)ethyl valerate, has been extensively studied. nih.govcnr.itresearchgate.net

Research has shown that lipases from various microbial sources, especially Candida antarctica (often immobilized as Novozym 435), are highly efficient for producing flavor esters. acs.orgcnr.it The synthesis can be optimized by controlling several variables:

Temperature: Optimal temperatures for lipase (B570770) activity are typically in the range of 30-60°C. nih.gov

Solvent System: While solvent-free systems are preferred to avoid the use of toxic organic solvents, green solvents can also be employed. nih.govcnr.it In a solvent-free system, one of the reactants, typically the alcohol, can act as the reaction medium. nih.gov

Water Removal: In esterification reactions, water is a byproduct that can promote the reverse hydrolysis reaction. Methods to remove water, such as using molecular sieves (e.g., Aquasorb), can significantly increase conversion yields. cnr.it

Substrate Molar Ratio: The ratio of alcohol to the acyl donor is a critical parameter that can be optimized to maximize product yield. cnr.it

A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, demonstrating that enzymes like trypsin can catalyze the formation of the thiazole ring itself with high yields under mild conditions. nih.gov This opens up possibilities for fully enzymatic or chemoenzymatic pathways starting from simpler precursors.

| Parameter | Significance | Typical Optimized Conditions |

|---|---|---|

| Enzyme Source | Determines activity, stability, and specificity. | Immobilized lipases (e.g., Novozym 435) |

| Reaction Medium | Impacts reaction rate and environmental footprint. | Solvent-free or green solvents |

| Temperature | Affects reaction rate and enzyme stability. | 30-60°C |

| Water Activity | Crucial for shifting equilibrium towards ester synthesis. | In-situ water removal (e.g., molecular sieves) |

Derivatization Strategies of the Thiazole Moiety and Ester Linkage

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of functional molecules.

The thiazole moiety can be functionalized to incorporate polymerizable groups, such as methacrylate (B99206) monomers. This strategy is used to create novel polymers with specific properties. For instance, a non-quaternary ammonium (B1175870) antibacterial methacrylate monomer derived from thiazole has been synthesized and incorporated into dental resins. nih.gov The resulting polymer exhibited significant antibacterial activity. nih.gov Similarly, copolymers based on acrylonitrile (B1666552) and methacrylic 1,3-thiazole derivatives have been prepared, with studies showing that the spacer group between the thiazole ring and the polymer backbone influences the thermal properties of the material. acs.org This approach allows for the development of functional materials where the inherent biological or chemical properties of the thiazole ring are imparted to a larger polymeric structure.

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. nih.govmdpi.com A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker's composition, length, and attachment points are critical for the PROTAC's efficacy. nih.govnih.gov

Thiazole-containing fragments are of significant interest in PROTAC design. Notably, research aimed at optimizing ligands for the von Hippel-Lindau (VHL) E3 ligase led to the discovery that a compound featuring a 4-methylthiazole (B1212942) group exhibited potent binding affinity. rsc.org Although direct C-H amidation for linker attachment has shown some incompatibility with a thiazole moiety under specific ruthenium-catalyzed conditions, VHL-based derivatives can be readily synthesized by attaching the linker first before forming the final PROTAC. nih.gov The structure of this compound, with its distinct thiazole and ester components, provides a versatile scaffold that could be modified for incorporation into PROTAC linkers, potentially connecting to either the E3 ligand or the protein-of-interest ligand.

The core structure can be varied to create a wide array of analogues. By replacing valeric acid with other carboxylic acids, a series of different esters can be synthesized. For example, the corresponding formate (B1220265) ester, 2-(4-methylthiazol-5-yl)ethyl formate, has been documented. researchgate.net

More complex structural analogues can be synthesized through multi-step reactions. For example, thiazole derivatives have been used as building blocks for more complex heterocyclic systems like thiazolo[3,2-a]pyrimidines. researchgate.net Furthermore, the Claisen-Schmidt condensation of 2-amino-5-acetylthiazole with various aryl aldehydes yields 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which are chalcone-like analogues with potential biological activities. doaj.org The synthesis of bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives has also been explored, leading to compounds with dual antimicrobial and anticancer properties. nih.gov

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, which are often synthesized through the condensation of a hydrazine (B178648) derivative with a ketone or aldehyde. nih.gov To create a hydrazone from this compound, the ester group must first be converted into a suitable precursor, typically a carbohydrazide (B1668358).

This conversion is well-established for related thiazole esters. For instance, ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate can be reacted with hydrazine hydrate (B1144303) in ethanol (B145695) to produce the key intermediate, 2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide, in high yield. nih.gov This thiazole carbohydrazide can then be condensed with a variety of substituted aldehydes to form a series of new thiazole acyl-hydrazones. nih.govacs.org This strategy has been widely used to synthesize libraries of thiazole-hydrazone derivatives for biological screening. nih.govresearchgate.netmdpi.comnih.gov

Green Chemistry and Sustainable Synthesis Methodologies

The development of environmentally benign and sustainable methods for the synthesis of this compound is a key focus in modern organic chemistry, aligning with the principles of green chemistry to minimize hazardous substances and maximize efficiency. Research in this area targets the use of renewable resources, energy-efficient reaction conditions, and recyclable catalysts for both the formation of the thiazole core and the subsequent esterification.

The synthesis of the precursor, 2-(4-Methylthiazol-5-yl)ethanol, can be approached using green methodologies. A patent describes a process starting from 4-methylthiazole-5-ethanol, highlighting its availability from green and inexpensive raw materials. The described reaction conditions are mild and environmentally friendly, leading to good selectivity and high yield, making it suitable for industrial production. google.com

For the formation of the thiazole ring, which is central to the precursor, several green strategies have been explored for analogous structures. These include the use of biocompatible and recyclable catalysts. For instance, chitosan-based biocatalysts, such as pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel and terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB), have been effectively used. nih.govmdpi.com These catalysts offer advantages like a large surface area, high thermal stability, and reusability for multiple reaction cycles without significant loss of catalytic activity. nih.govmdpi.com The reactions are often enhanced by ultrasound irradiation, which provides a mild and energy-efficient alternative to conventional heating, leading to shorter reaction times and high product yields. nih.govmdpi.com

Another green approach involves the use of magnetic nanoparticles as catalysts, such as nickel ferrite (B1171679) (NiFe2O4), which can be easily recovered from the reaction mixture using an external magnet and reused. researchgate.netacs.org One-pot, multicomponent reactions catalyzed by these nanoparticles in environmentally benign solvents like ethanol-water mixtures represent a highly efficient and sustainable synthetic route. acs.org The use of phase-transfer catalysts like cetyl trimethyl ammonium bromide (CTAB) in green solvents such as glycerol (B35011) has also been reported to afford excellent yields of thiazole derivatives in short reaction times. bepls.com Furthermore, microwave-assisted synthesis in the presence of polyethylene (B3416737) glycol (PEG-400) offers a rapid and efficient method for the construction of the thiazole core. bepls.com

The final step in the synthesis of this compound is the esterification of 2-(4-Methylthiazol-5-yl)ethanol with valeric acid. Green and sustainable approaches for this transformation predominantly involve enzymatic catalysis. Lipases, particularly immobilized lipases, are widely used as biocatalysts for this purpose. For the synthesis of a similar ester, ethyl valerate, lipase from Thermomyces lanuginosus (TLL) immobilized on polyhydroxybutyrate (B1163853) (PHB) has been shown to be an effective catalyst. nih.gov This enzymatic method allows for high conversion rates under mild reaction conditions. nih.gov A significant advantage of using immobilized enzymes is their stability and reusability over multiple reaction cycles, which reduces waste and cost. nih.gov

Ultrasound has also been employed to assist the enzymatic esterification of valeric acid, leading to high yields in shorter reaction times at room temperature. nih.govresearchgate.net The use of biosilicified lipases, such as those from Candida antarctica, has demonstrated improved activity and efficiency compared to free enzymes in ultrasound-promoted esterifications. nih.govresearchgate.net These biocatalysts also exhibit good reusability. nih.govresearchgate.net Solvent-free reaction systems for enzymatic esterification have also been explored, further enhancing the green credentials of the process by eliminating the need for organic solvents. mdpi.com

The following tables summarize the research findings for green synthesis methodologies applicable to the formation of the thiazole core and the esterification step.

Table 1: Green Catalysts for Thiazole Synthesis (Analogous Compounds)

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel | 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide, hydrazonoyl halides/α-haloketones | - | Ultrasonic irradiation | High | mdpi.com |

| Terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides/2-bromo-1-arylethan-1-ones | Ethanol | Ultrasonic irradiation, 35 °C, 20 min | High | nih.gov |

| NiFe2O4 Nanoparticles | α-halo carbonyl compound, thiosemicarbazide, anhydrides | Ethanol:Water (1:1) | One-pot | 78-88% | acs.org |

| Cetyl trimethyl ammonium bromide (CTAB) | Substituted benzaldehydes, thiosemicarbazide, phenacyl bromides | Glycerol | - | 82-96% | bepls.com |

Table 2: Enzymatic Esterification of Valeric Acid (Analogous Reactions)

| Biocatalyst | Reactants | Solvent System | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Immobilized Lipase from Thermomyces lanuginosus (TLL-PHB) | Ethanol, Valeric Acid | Heptane | 30.5 °C, 234 rpm, 105 min | ~92% | nih.gov |

| Biosilicified Lipase from Candida antarctica | Ethanol, Valeric Acid | - | Ultrasound, Room temp., 2 h | ~90% | nih.govresearchgate.net |

Advanced Analytical Characterization of 2 4 Methylthiazol 5 Yl Ethyl Valerate and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 2-(4-Methylthiazol-5-yl)ethyl valerate (B167501) from reaction mixtures, starting materials, and potential byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is the most common methodology for analyzing thiazole (B1198619) derivatives. sielc.com A typical RP-HPLC method for a compound like 2-(4-Methylthiazol-5-yl)ethyl valerate would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity.

Given its structure, with a nonpolar valerate chain and a moderately polar thiazole-ethyl group, the compound is well-suited for retention and separation on a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer. sielc.com The inclusion of a small amount of acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape by ensuring the thiazole nitrogen is consistently protonated. sielc.com Due to the increased length of the valerate alkyl chain compared to shorter esters (e.g., propionate (B1217596) or butyrate), this compound would be expected to have a longer retention time under identical isocratic conditions due to its greater hydrophobicity.

Table 1: Typical HPLC Parameters for Analysis of 2-(4-Methylthiazol-5-yl)ethyl Esters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 5 µm particle size, 150 x 4.6 mm | Standard for reverse-phase separation of moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | Acetonitrile provides good elution strength, while formic acid ensures sharp peaks and is MS-compatible. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |

| Detection | UV/VIS at ~225-250 nm | The thiazole ring provides UV absorbance for detection. |

| Column Temp. | 30 °C | Provides stable and reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. These benefits are achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For this compound, a UPLC method would translate from the HPLC conditions, using a similar C18 stationary phase and mobile phase composition. The primary advantage would be a rapid purity assessment, often reducing run times from several minutes to under a minute. This makes UPLC particularly suitable for high-throughput screening applications. The availability of columns with smaller particle sizes (e.g., 3 µm) also allows for faster HPLC applications that bridge the gap between conventional HPLC and UPLC. sielc.combldpharm.com

Spectrometric Analysis for Structural Elucidation and Purity Assessment

Spectrometric techniques are indispensable for confirming the molecular structure of this compound and assessing its purity.

Mass Spectrometry (MS and GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to its structure. The compound has a molecular formula of C11H17NO2S and an exact mass of approximately 227.0980 Da.

In an Electron Ionization (EI) source, typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak [M]+• at m/z 227 would be expected. Key fragmentation patterns would likely involve:

Cleavage of the ester bond: This is a common fragmentation pathway for esters, leading to the formation of an acylium ion from the valerate portion and a fragment corresponding to the 2-(4-methylthiazol-5-yl)ethyl portion.

McLafferty rearrangement: The valerate chain is long enough to undergo this characteristic rearrangement, which would produce a neutral alkene and a charged fragment, often seen in the mass spectra of similar esters like ethyl valerate. nist.gov

Fragmentation of the thiazole ring: Cleavage of the thiazole ring itself can also occur.

In soft ionization techniques like Electrospray Ionization (ESI), used in LC-MS, the protonated molecule [M+H]+ at m/z 228 would be the dominant ion in positive mode. Predicted MS data for related, shorter-chain esters like the formate (B1220265) derivative show adducts such as [M+Na]+ and [M+K]+ are also readily formed. uni.lu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (charge) | Proposed Fragment | Ion Source |

|---|---|---|

| 228 | [M+H]+ (Protonated Molecule) | ESI (LC-MS) |

| 227 | [M]+• (Molecular Ion) | EI (GC-MS) |

| 142 | [C6H8NS]+ (Thiazole-ethyl fragment after ester cleavage) | EI / ESI |

| 126 | [C6H8N=S]+• (Thiazole-vinyl fragment) | EI (GC-MS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. By analyzing the chemical shifts, splitting patterns, and integration of the proton (¹H) and carbon-¹³ (¹³C) signals, the precise connectivity of atoms can be determined. The expected NMR signals for this compound can be predicted by combining the known spectra of its precursors, 5-(2-Hydroxyethyl)-4-methylthiazole and ethyl valerate. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum:

A singlet around 8.6-8.8 ppm for the proton at position 2 of the thiazole ring. rsc.org

A singlet for the methyl group on the thiazole ring around 2.4-2.5 ppm. chemicalbook.com

Two triplets for the ethyl bridge: one around 4.3 ppm (-O-CH2-) and one around 3.1 ppm (thiazole-CH2-).

Signals for the valerate chain: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylenes (~1.3-1.6 ppm), and a triplet for the methylene (B1212753) adjacent to the carbonyl group (~2.3 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Thiazole C-H (Position 2) | ~ 8.7 (s, 1H) | ~ 151 |

| Thiazole C-CH3 (Position 4) | - | ~ 148 |

| Thiazole -CH3 | ~ 2.4 (s, 3H) | ~ 15 |

| Thiazole C-CH2- (Position 5) | - | ~ 130 |

| Thiazole-CH2- | ~ 3.1 (t, 2H) | ~ 28 |

| -O-CH2- | ~ 4.3 (t, 2H) | ~ 64 |

| Ester C=O | - | ~ 173 |

| Valerate α-CH2 | ~ 2.3 (t, 2H) | ~ 34 |

| Valerate β-CH2 | ~ 1.6 (m, 2H) | ~ 27 |

| Valerate γ-CH2 | ~ 1.3 (m, 2H) | ~ 22 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the spectrum would be dominated by characteristic vibrations of the ester and the thiazole ring.

The most prominent and easily identifiable peak would be the strong carbonyl (C=O) stretching vibration of the ester group, expected in the range of 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching vibrations from the ester, C=N and C=S stretching from the thiazole ring, and C-H stretching from the alkyl and aromatic components. researchgate.netjpionline.org

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100 | C-H Stretch | Thiazole Ring |

| 2850-2960 | C-H Stretch | Alkyl Chains (Valerate and Ethyl) |

| 1735-1750 | C=O Stretch (Strong) | Ester Carbonyl |

| ~ 1600 | C=N Stretch | Thiazole Ring |

| 1350-1480 | C-H Bend | Alkyl Groups |

X-ray Fluorescence (XRF) Spectrometry for Binding Event Analysis

X-ray Fluorescence (XRF) Spectrometry is a highly sensitive analytical technique primarily used for elemental analysis. Its application in studying binding events, particularly in biological and coordination chemistry, is a growing field of interest. The fundamental principle of XRF involves the excitation of core electrons in an atom by an external X-ray source. The subsequent relaxation of electrons from higher energy levels to fill the created vacancies results in the emission of characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification and quantification.

In the context of "this compound," which contains a sulfur atom within its thiazole ring, XRF can be a pivotal tool for analyzing its binding interactions with metalloproteins or other metal-containing entities. nih.govanalis.com.my Many enzymes and proteins incorporate metal ions in their active sites, and ligands containing sulfur atoms are known to coordinate with these metal centers. chemicalbook.com

The binding of a sulfur-containing ligand, such as a derivative of the title compound, to a metal ion can be detected and quantified by monitoring the XRF signal of the sulfur atom or the metal ion. For instance, if "this compound" binds to a zinc-containing protein, the XRF spectrum would show the presence of both zinc and sulfur in the complex. analis.com.my This approach has been successfully used to identify and quantify metalloproteins in complex biological mixtures. analis.com.my

The analysis of a binding event can be performed by comparing the XRF spectra of the free ligand, the free binding partner (e.g., a metalloprotein), and the resulting complex. Changes in the intensity of the sulfur Kα X-ray emission line can provide information on the stoichiometry of the binding. Furthermore, subtle shifts in the energy of the sulfur Kα peak may offer insights into the chemical environment of the sulfur atom upon binding, reflecting changes in its oxidation state or coordination geometry. researchgate.net

Table 1: Hypothetical XRF Data for Binding Analysis of a Thiazole Derivative

| Sample | Target Element | XRF Intensity (counts per second) | Inferred Status |

| Metalloprotein (apo-form) | Zn | 50 | No Ligand Bound |

| Thiazole Derivative | S | 2500 | Free Ligand |

| Metalloprotein + Thiazole Derivative | Zn | 5000 | Ligand Bound |

| Metalloprotein + Thiazole Derivative | S | 2500 | Ligand Bound |

This table presents hypothetical data to illustrate the principles of XRF in binding analysis. Actual values would be instrument- and sample-dependent.

The non-destructive nature of XRF makes it particularly valuable for studying delicate biological samples. It can be used in conjunction with other structural biology techniques, such as X-ray crystallography and mass spectrometry, to provide a more complete picture of protein-ligand interactions. analis.com.mymzcloud.org

Other Spectroscopic Methods (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a highly sensitive method for studying the electronic structure and environment of fluorescent molecules (fluorophores). While not all molecules are fluorescent, many heterocyclic compounds, including thiazole derivatives, exhibit fluorescence upon excitation with ultraviolet or visible light. nih.gov The thiazole ring, present in "this compound," is a key component of natural fluorophores like luciferin, the compound responsible for the bioluminescence of fireflies. nih.gov

The fluorescence properties of a molecule, such as its excitation and emission wavelengths, quantum yield, and lifetime, are highly sensitive to its chemical structure and local environment. The introduction of different substituents to the thiazole ring can significantly tune its photophysical properties. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to shifts in the emission wavelength. rsc.org

For "this compound," the core fluorophore is the 4-methylthiazole (B1212942) moiety. The ethyl valerate group at the 5-position, while not part of the aromatic system, can influence the molecule's solubility and aggregation behavior, which in turn can affect its fluorescence in different solvents or in the solid state. nih.gov Studies on related thiazole derivatives have shown that modifications at various positions of the ring can lead to a wide range of emission colors, from blue to red. bohrium.com

Table 2: Representative Fluorescence Properties of Substituted Thiazole Derivatives

| Compound | Substituents | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 2-Phenyl-4-methylthiazole | Phenyl at C2 | ~320 | ~380 | ~60 | ~0.15 |

| 2-(4-Hydroxyphenyl)-4-methylthiazole | 4-Hydroxyphenyl at C2 | ~350 | ~450 | ~100 | ~0.40 |

| Thiazolo[5,4-d]thiazole Derivative 1 | Dialkoxyphenyl | ~400 | ~550 (solid state) | ~150 | ~0.25 (solution) |

| Thiazolo[5,4-d]thiazole Derivative 2 | Different alkyl chain | ~420 | ~600 (solid state) | ~180 | ~0.28 (solution) |

This table is a compilation of representative data from literature on various thiazole derivatives to illustrate the range of photophysical properties and is not specific to "this compound". Actual values are dependent on the specific compound and measurement conditions. nih.govnih.govdrugfuture.com

Fluorescence spectroscopy can also be a powerful tool for studying binding events. If the fluorescence of "this compound" or a derivative changes upon binding to a target molecule (e.g., a protein or nucleic acid), this change can be used to monitor the interaction. For example, a change in the emission intensity, a shift in the emission wavelength, or a change in fluorescence polarization can all be indicative of a binding event. This "turn-on" or "turn-off" fluorescence response is the basis for many fluorescent probes used in biological sensing.

Computational and Theoretical Investigations of 2 4 Methylthiazol 5 Yl Ethyl Valerate Interactions

Molecular Dynamics (MD) Simulations in Complex Biological Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For 2-(4-Methylthiazol-5-yl)ethyl valerate (B167501), MD simulations can elucidate its behavior within complex biological environments, such as in proximity to a protein target or within a lipid bilayer. These simulations can predict the conformational changes of both the ligand and its biological partner upon binding, providing a dynamic picture of the interaction.

While specific MD simulation data for 2-(4-Methylthiazol-5-yl)ethyl valerate is not publicly available, research on related thiazole (B1198619) derivatives highlights the utility of this approach. For instance, MD simulations of other thiazole-containing compounds have been used to assess their stability within the binding pockets of enzymes and receptors. These studies typically involve placing the compound in a solvated system with the target biomolecule and simulating their movements over nanoseconds or even microseconds.

Table 1: Illustrative Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Value/Condition |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~50,000 - 100,000 atoms |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

Structure-Based Design Principles for Derivative Development

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. For this compound, SBDD principles would be instrumental in developing derivatives with improved potency, selectivity, or pharmacokinetic properties. This process often begins with the determination of the target's structure, either experimentally via X-ray crystallography or NMR spectroscopy, or computationally through homology modeling.

The development of various thiazole derivatives reported in the scientific literature showcases the application of these principles. For example, in the design of novel antimicrobial or anticancer agents, researchers have systematically modified the thiazole core and its substituents to enhance biological activity. researchgate.netmdpi.comresearchgate.net These modifications are often guided by the structural information of the target enzyme or receptor.

Key strategies in the structure-based design of derivatives of this compound would include:

Pharmacophore Merging: Combining the structural features of this compound with other known active scaffolds to create hybrid molecules with potentially enhanced or dual activity. nih.gov

Substituent Modification: Altering the methyl group on the thiazole ring or the valerate chain to explore the steric and electronic requirements of the binding pocket.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve metabolic stability or binding affinity.

Table 2: Examples of Derivative Modifications Based on SBDD Principles

| Original Moiety | Potential Modification | Rationale for Modification |

| Valerate ester | Amide, sulfonamide | To introduce new hydrogen bonding opportunities and improve metabolic stability. |

| Thiazole ring | Oxazole, imidazole | To alter the electronic distribution and explore different interactions with the target. |

| Methyl group | Ethyl, trifluoromethyl | To probe the size and hydrophobicity of the corresponding pocket in the target protein. cardiff.ac.uk |

Binding Affinity and Selectivity Modeling for Target Interactions

Computational modeling plays a crucial role in predicting the binding affinity and selectivity of a ligand for its biological target. Techniques such as molecular docking and free energy calculations are employed to estimate the strength of the interaction and to understand why a compound might bind preferentially to one target over another.

For this compound, these methods could be used to screen a virtual library of potential biological targets or to predict how structural modifications would affect its binding to a known target. Research on a related compound, 2-(4-methyl-thiazol-5-yl) ethyl nitrate (B79036) maleate, has suggested that its binding site on the GABAA receptor is the same as that of etomidate, a known modulator of this receptor. nih.gov This finding was likely guided by initial docking studies followed by experimental validation. nih.gov

Table 3: Commonly Used Computational Methods for Binding Affinity Prediction

| Method | Description | Application for this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand within a binding site and provides a scoring function to estimate binding affinity. | To identify potential binding poses and rank derivatives based on their predicted affinity. |

| Free Energy Perturbation (FEP) | A rigorous method based on statistical mechanics to calculate the difference in free energy of binding between two ligands. | To accurately predict the change in binding affinity resulting from small chemical modifications. |

| Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) | An end-point method that calculates the free energy of binding from a single or multiple snapshots of an MD simulation. | To provide a computationally less expensive estimation of binding free energy compared to FEP. |

These modeling techniques are essential for prioritizing the synthesis of new derivatives and for gaining a deeper understanding of the molecular determinants of binding affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. researchgate.netmdpi.combiointerfaceresearch.com For this compound, QC methods such as Density Functional Theory (DFT) can provide detailed information about its electronic structure, which in turn governs its reactivity and intermolecular interactions.

These calculations can determine a range of molecular properties, including:

Molecular Orbital Energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. The energy gap between them is an indicator of chemical reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This information is vital for predicting non-covalent interactions like hydrogen bonds and halogen bonds.

Atomic Charges: Calculating the partial charge on each atom helps to understand the molecule's polarity and its potential for electrostatic interactions.

Table 4: Illustrative Quantum Chemical Properties for a Thiazole Derivative

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the propensity to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and the ability to engage in dipole-dipole interactions. |

By performing QC calculations on this compound and its potential derivatives, researchers can gain a fundamental understanding of their chemical properties, which is essential for rational drug design and for interpreting experimental results. mdpi.commdpi.com

Mechanistic Exploration of Biological Activities for 2 4 Methylthiazol 5 Yl Ethyl Valerate and Analogues

Antimicrobial and Antifungal Action Mechanisms

Thiazole (B1198619) derivatives are recognized for their wide-ranging antimicrobial and antifungal properties. mdpi.commdpi.com The core thiazole structure is a key pharmacophore found in established antibiotics like penicillins. mdpi.com The effectiveness of these compounds stems from their ability to interact with and disrupt essential cellular processes in microorganisms.

Investigation of Cellular Targets and Pathways

The antimicrobial and antifungal efficacy of thiazole analogues is not attributed to a single mechanism but rather to a variety of interactions with microbial cellular structures and pathways.

A primary mechanism involves the disruption of the microbial cell envelope. The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic components, facilitates their penetration into the lipid-rich cell membranes of bacteria and fungi. mdpi.com This infiltration can lead to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death or apoptosis. mdpi.comnih.gov Studies on certain thiazole derivatives have demonstrated that their mode of action is directly related to influencing the integrity of the fungal cell wall and/or the cell membrane. nih.gov

Enzyme inhibition is another critical pathway for the antimicrobial action of thiazole compounds. Molecular docking studies have identified specific enzymatic targets. For antibacterial activity, the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, is a predicted mechanism. nih.gov In the context of antifungal activity, thiazole derivatives have been shown to target 14α-lanosterol demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity and function.

Furthermore, some thiazole compounds exert their antifungal effects by inducing oxidative stress. Research on Cryptococcus neoformans has shown that certain thiazole derivatives lead to an increase in the production of reactive oxygen species (ROS). nih.gov This oxidative stress appears to be linked to the accumulation of superoxide (B77818) radicals, overwhelming the fungal cell's antioxidant defense systems and leading to cellular damage. nih.gov

| Mechanism | Cellular Target/Pathway | Effect | Organism Type | Source |

|---|---|---|---|---|

| Cell Envelope Disruption | Cell Membrane/Wall | Increased permeability, leakage of cytoplasm | Bacteria & Fungi | mdpi.comnih.gov |

| Enzyme Inhibition | E. coli MurB | Inhibition of peptidoglycan synthesis | Bacteria | nih.gov |

| Enzyme Inhibition | 14α-lanosterol demethylase (CYP51) | Inhibition of ergosterol synthesis | Fungi | nih.govresearchgate.net |

| Oxidative Stress | Antioxidant System | Increased production of Reactive Oxygen Species (ROS) | Fungi | nih.gov |

Anti-inflammatory Signaling Pathway Modulation

Analogues of 2-(4-Methylthiazol-5-yl)ethyl valerate (B167501) have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response. nih.govresearchgate.net

Nitric Oxide (NO) Synthesis Inhibition Research

A crucial aspect of the anti-inflammatory action of thiazole derivatives involves the modulation of nitric oxide (NO) production. While NO is a vital signaling molecule, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to cellular damage. nih.gov

Research on 2-(4-Methylthiazol-5-yl) ethyl nitrate (B79036) hydrochloride (W1302), a close analogue of the subject compound, has shown it acts as a nitric oxide donor that can paradoxically inhibit iNOS activity under inflammatory conditions. nih.gov This compound was found to significantly increase the production of NO and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial for vascular health, while simultaneously inhibiting the excessive NO production from iNOS that contributes to inflammation and oxidative stress. nih.gov Other studies on different series of thiazole and thiadiazole derivatives have also identified potent and selective inhibitors of the iNOS isoform. nih.gov Certain 1,3,4-thiadiazole (B1197879) derivatives, for instance, showed nearly 100% inhibition of iNOS at a concentration of 50 μM. nih.gov

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Analysis

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes like iNOS. The modulation of this pathway is a key mechanism for the anti-inflammatory effects of thiazole compounds.

The analogue 2-(4-Methylthiazol-5-yl) ethyl nitrate hydrochloride (W1302) has been shown to markedly decrease the expression of tumor necrosis factor-alpha (TNF-α) by inhibiting the NF-κB signaling pathway in rats with chronic cerebral hypoperfusion. nih.gov The inhibition of this pathway prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of various inflammatory genes. nih.gov The ability of thiazole structures to interfere with the NF-κB pathway is a significant component of their therapeutic potential in treating inflammatory conditions. nih.gov

Role in Protein Degradation (PROTAC Technology)

Proteolysis-targeting chimera (PROTAC) technology represents a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. nih.govsigmaaldrich.com PROTACs are heterobifunctional molecules with two key domains: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. nih.gov The 4-methylthiazole (B1212942) moiety, a core structural feature of 2-(4-Methylthiazol-5-yl)ethyl valerate, is a critical component in some of the most widely used E3 ligase ligands. tandfonline.comnih.gov

E3 Ubiquitin Ligase Recruitment Mechanisms (e.g., VHL, CRBN)

The successful degradation of a target protein via a PROTAC hinges on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. chemrxiv.org The von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are the most frequently recruited by current PROTACs. nih.gov

While the thalidomide-based glutarimide (B196013) structure is the classic recruiter for the CRBN E3 ligase, ongoing research seeks novel non-phthalimide binders to improve stability and reduce off-target effects. acs.orgnih.gov Although the direct role of the this compound structure as a CRBN ligand is not established, the modular nature of PROTAC design means that thiazole-containing target-binding moieties could theoretically be linked to CRBN recruiters. acs.orgnih.gov The primary and most validated role of the methylthiazole core in PROTAC technology, however, remains its highly effective recruitment of the VHL E3 ligase. nih.govacs.org

| E3 Ligase | Recruitment Moiety | Role in PROTACs | Example Ligand | Source |

|---|---|---|---|---|

| von Hippel-Lindau (VHL) | 4-Methylthiazole | Forms key hydrophobic interactions to bind and recruit the VHL protein. | VH032 | tandfonline.comnih.govnih.gov |

| Cereblon (CRBN) | Glutarimide (classic) | Binds to CRBN to recruit the E3 ligase complex. Thiazole is not a primary recruiting moiety. | Pomalidomide | acs.orgnih.gov |

Ternary Complex Formation and Stabilization Dynamics

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. nih.govresearchgate.net This action is mediated by the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. researchgate.netnih.gov The formation of this complex is the rate-limiting step for protein degradation. nih.gov The stability and conformation of this ternary complex are critical determinants of the PROTAC's efficacy.

PROTACs are composed of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other binds to an E3 ligase, such as von Hippel-Lindau (VHL) or cereblon (CRBN). researchgate.netnih.govnih.gov The linker's length and chemical properties are crucial; if it is too short, steric hindrance can prevent the simultaneous binding of both proteins, while an excessively long linker may fail to effectively bring the proteins together. nih.gov

The dynamics of the ternary complex are complex, with the system involving multiple equilibrium states between binary complexes (PROTAC-target or PROTAC-ligase) and the fully formed ternary complex. nih.gov The characterization of these interactions often reveals a bell-shaped dose-response curve, where at high concentrations, the formation of binary complexes outcompetes the formation of the productive ternary complex, a phenomenon known as the "hook effect". nih.govnih.gov While the specific compound this compound has not been explicitly detailed as a PROTAC, derivatives containing the thiazole moiety have been incorporated into PROTAC design, highlighting the relevance of this chemical scaffold in the development of targeted protein degraders. nih.govnih.gov For instance, a PROTAC designed for SMARCA2 degradation incorporated a thiazole in its linker structure. nih.gov

Structure-Degradation Relationship (SDR) Studies

The relationship between the structure of a PROTAC and its degradation efficiency is a key focus of optimization in the field of targeted protein degradation. Establishing a clear Structure-Activity Relationship (SAR) is often challenging due to the multi-step nature of the degradation process. nih.gov However, by systematically modifying the three components of a PROTAC—the target-binding ligand, the E3 ligase-binding ligand, and the linker—researchers can elucidate critical SDR principles.

Key factors influencing degradation profiles include:

Linker Length and Composition: The length and flexibility of the linker significantly impact the geometry of the ternary complex. For certain targets, shorter linkers have been observed to induce more pronounced degradation compared to longer ones within a matched pair of compounds. nih.gov The chemical makeup of the linker, such as the inclusion of groups like pyridine (B92270) or thiazole, can alter binding affinities by an order of magnitude. nih.gov

Attachment Points: The site where the linker is attached to each of the two ligands is critical. nih.gov The exit vector must be chosen carefully to avoid disrupting the binding of the ligand to its respective protein while allowing for the proper orientation needed to form a productive ternary complex. nih.govnih.gov

E3 Ligase Choice: The selection of the E3 ligase (e.g., VHL or CRBN) can dramatically alter degradation selectivity and efficacy. nih.gov In some systems, CRBN-based degraders exhibit a more active profile than VHL-based ones, which may be due to the greater flexibility of the CRL4CRBN complex, potentially allowing for more efficient ubiquitination of the target protein. nih.gov

Systematic studies comparing these variations allow for the iterative design and optimization of PROTACs, moving from inactive or weakly active compounds to potent and selective degraders. nih.gov

Cooperative Binding Effects in Proteolysis Targeting

The formation of the ternary complex can be significantly influenced by the interactions between the target protein and the E3 ligase themselves. This phenomenon, known as cooperativity (alpha, α), plays a crucial role in the stability of the complex and the subsequent degradation efficiency. nih.gov

Cooperativity is a measure of how the binding of one protein to the PROTAC affects the PROTAC's affinity for the second protein. nih.gov

Positive Cooperativity (α > 1): This occurs when favorable protein-protein interactions are formed at the interface within the ternary complex. These interactions stabilize the complex, leading to a higher binding affinity in the ternary state compared to the binary states. nih.gov

Negative Cooperativity (α < 1): This arises when the protein-protein interactions are unfavorable or when the PROTAC must adopt a strained conformation to bridge the two proteins. This results in a lower binding affinity for the second protein after the first has bound. nih.gov

The degree of cooperativity can be a determining factor in the potency of a PROTAC. High cooperativity can enhance the formation of the ternary complex even when the initial binary binding affinities are modest. nih.gov Computational approaches, such as coarse-grained molecular dynamics and alchemical free energy calculations, are being explored to better predict and understand these cooperative effects in PROTAC design. nih.gov

Neuroprotective Mechanisms and Oxidative Stress Modulation

A close analogue of the subject compound, 2-(4-Methylthiazol-5-yl)ethyl nitrate hydrochloride (also known as W1302), has demonstrated significant neuroprotective effects in preclinical studies, particularly in models of vascular dementia associated with hypertension. nih.govresearchgate.net Its mechanisms are primarily linked to its function as a nitric oxide donor and its ability to counteract oxidative stress. researchgate.net

Nitric Oxide Donor Properties and cGMP Production

Reduced bioavailability of nitric oxide (NO) is a key factor in the pathogenesis of vascular dementia, contributing to increased inflammation and oxidative stress. nih.govresearchgate.net The analogue W1302 is a novel nitric oxide donor (NOD) designed to address this deficiency. researchgate.net

In studies using spontaneously hypertensive rats with chronic cerebral hypoperfusion, treatment with W1302 led to a significant increase in the production of both NO and its downstream signaling molecule, cyclic guanosine monophosphate (cGMP), in the brain. nih.govresearchgate.net The activation of the NO/cGMP pathway is a central component of its therapeutic effect, helping to mitigate the neurovascular damage associated with hypertensive states. researchgate.net

Mitochondrial Membrane Potential and ATP Production Restoration

Mitochondrial dysfunction is a major contributor to neuronal damage in conditions of chronic cerebral hypoperfusion, leading to energy failure and an overproduction of reactive oxygen species (ROS). researchgate.net Research has shown that hypertensive rat models of vascular dementia exhibit a marked decrease in mitochondrial membrane potential (MMP) and reduced ATP production in both the cortex and hippocampus. researchgate.net

Treatment with the analogue W1302 was found to reverse this mitochondrial dysfunction. researchgate.net It successfully restored the mitochondrial membrane potential and significantly increased the production of ATP, indicating a preservation of mitochondrial function and energy metabolism in the brain. nih.govresearchgate.net

Attenuation of Oxidative Stress (e.g., Malondialdehyde Levels)

Oxidative stress is a critical element in the progression of neurodegenerative diseases. researchgate.net Malondialdehyde (MDA), an end-product of lipid peroxidation, is a widely used biomarker for measuring oxidative stress. In animal models of vascular dementia, MDA levels were found to be significantly elevated in the cortex and hippocampus. researchgate.net

The administration of W1302 effectively attenuated this oxidative stress. nih.govresearchgate.net This was evidenced by a significant reduction in the levels of MDA in the brain, alongside the increase in ATP production. researchgate.net By suppressing oxidative damage, W1302 demonstrates a potent neuroprotective capability. researchgate.net

Data Tables

Table 1: Effects of Analogue W1302 on Biochemical Markers in Hypertensive Rats with Vascular Dementia nih.govresearchgate.net

| Parameter | Effect of W1302 Treatment | Brain Region(s) Affected |

| Nitric Oxide (NO) Production | Significantly Increased | Brain |

| cGMP Production | Significantly Increased | Brain |

| Mitochondrial Membrane Potential | Restored (Increased) | Cortex, Hippocampus |

| ATP Production | Increased | Cortex, Hippocampus |

| Malondialdehyde (MDA) Levels | Reduced | Cortex, Hippocampus |

Table 2: Principles of PROTAC Design and Function

| Feature | Description | Relevance to Efficacy |

| Ternary Complex | The [Target Protein]-[PROTAC]-[E3 Ligase] assembly. | Essential for inducing proximity and subsequent ubiquitination. researchgate.netnih.gov |

| Linker | Connects the two active ligands of the PROTAC. | Length, composition, and attachment points critically control complex formation and degradation. nih.govnih.gov |

| Cooperativity (α) | The influence of protein-protein interactions on ternary complex stability. | Positive cooperativity (α > 1) enhances complex formation and potency. nih.gov |

| Hook Effect | Reduced degradation at high PROTAC concentrations. | Caused by the formation of non-productive binary complexes, defining an optimal concentration range. nih.govnih.gov |

Investigation of Metabolic Pathway Influence (Valerate Moiety)

The initial and most significant metabolic step for this compound is the hydrolysis of its ester linkage. This reaction is primarily catalyzed by a class of enzymes known as carboxylesterases (CES). nih.govnih.gov In humans, two major carboxylesterases, hCE1 and hCE2, play a pivotal role in the metabolism of a wide array of ester-containing drugs and xenobiotics. nih.govnih.gov The hydrolysis of this compound results in the formation of two metabolites: 2-(4-methylthiazol-5-yl)ethanol and valeric acid (pentanoic acid). nih.gov

The tissue distribution of these enzymes can influence the site of metabolism. Human CES1 is highly expressed in the liver, while CES2 is found in high concentrations in the intestine. semanticscholar.orgingentaconnect.comdntb.gov.ua This distribution suggests that this compound can be metabolized both in the liver, a primary site for drug metabolism, and potentially in the gastrointestinal tract upon oral administration. nih.govsemanticscholar.org The efficiency of this hydrolysis is a key factor in the pharmacokinetic profile of the parent compound.

Once liberated, valeric acid, a short-chain fatty acid, enters the endogenous metabolic pathways. wikipedia.org The principal catabolic route for valeric acid is mitochondrial beta-oxidation. wikipedia.orglibretexts.orgnih.gov This is the same pathway responsible for the breakdown of other dietary fatty acids for energy production. aocs.org The beta-oxidation of valeric acid proceeds through a series of enzymatic reactions, sequentially shortening the carbon chain to produce acetyl-CoA. wikipedia.orglibretexts.org This acetyl-CoA can then enter the citric acid cycle for the generation of ATP, the primary energy currency of the cell. wikipedia.org

The enzymes involved in beta-oxidation are well-characterized and include acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and thiolase. aocs.org The process for an odd-chain fatty acid like valeric acid (which has five carbon atoms) results in the production of one molecule of acetyl-CoA and one molecule of propionyl-CoA in the final cycle. nih.gov Propionyl-CoA can be further metabolized and enter the citric acid cycle as succinyl-CoA. nih.gov

The metabolic pathways for the valerate moiety are summarized in the table below:

| Metabolic Step | Enzymes | Location | Metabolites |

| Ester Hydrolysis | Carboxylesterases (hCE1, hCE2) | Liver, Intestine semanticscholar.orgingentaconnect.com | 2-(4-methylthiazol-5-yl)ethanol, Valeric Acid |

| Beta-Oxidation | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | Mitochondria wikipedia.org | Acetyl-CoA, Propionyl-CoA |

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Investigations

Impact of Thiazole (B1198619) Ring Substitutions on Biological Efficacy

Research into various thiazole-containing compounds has demonstrated that substitutions on the thiazole ring can dramatically alter biological activity. For instance, studies on anticonvulsant agents have shown that attaching a para-halogen-substituted phenyl group to the thiazole ring is a critical factor for their activity. nih.gov Similarly, in the realm of oncology, the efficacy of certain anticancer compounds was attributed to the presence of 4-chlorophenyl and 2,4-dichlorophenyl groups on the thiazole ring. nih.gov

While specific research on substitutions to the thiazole ring of 2-(4-Methylthiazol-5-yl)ethyl valerate (B167501) is not extensively documented in publicly available literature, the principles derived from analogous compounds are highly relevant. A closely related compound, 2-(4-Methylthiazol-5-yl) ethyl nitrate (B79036) hydrochloride, is under investigation as a novel nitric oxide donor for the treatment of vascular dementia, highlighting the therapeutic potential of the 2-(4-methylthiazol-5-yl)ethyl core structure. nih.gov

The table below summarizes findings on how thiazole ring substitutions affect the biological activity of various compound classes, which can provide insights into potential modifications of 2-(4-Methylthiazol-5-yl)ethyl valerate.

| Compound Class | Substitution on Thiazole Ring | Impact on Biological Efficacy |

| Anticonvulsants | Para-halogen-substituted phenyl | Important for anticonvulsant activity nih.gov |

| Anticancer Agents | 4-chlorophenyl or 2,4-dichlorophenyl | Enhanced effectiveness against cancer cell lines nih.gov |

| Anticonvulsants | 1,2,4-triazole ring linked to thiazole | Showed the highest anticonvulsant properties nih.gov |

Influence of the Valerate Moiety on Biological Activity and Potential Bioavailability Enhancement

The valerate moiety in this compound is an ester of valeric acid. In medicinal chemistry, ester groups are often incorporated into drug candidates to modify their pharmacokinetic properties, a strategy commonly referred to as prodrug design. An ester can mask polar functional groups, thereby increasing the lipophilicity of a compound, which can, in turn, enhance its absorption and bioavailability.

Once absorbed into the body, ester linkages are often cleaved by esterase enzymes present in the blood, liver, and other tissues, releasing the active parent compound. The rate and extent of this cleavage can be modulated by altering the steric and electronic properties of the ester group.

The table below illustrates the general role of ester moieties in modifying drug properties.

| Ester Moiety | General Impact on Parent Molecule | Potential Advantage |

| Valerate | Increases lipophilicity | Enhanced membrane permeability and oral absorption |

| Valerate | Acts as a prodrug | Can improve pharmacokinetic profile and duration of action |

| Various Esters | Can be cleaved by esterases | In vivo release of the active form of the drug |

Linker Design and its Effect on PROTAC Activity and Selectivity

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC molecule consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govresearchgate.net The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, selectivity, and physicochemical properties. nih.govexplorationpub.com

The 2-(4-Methylthiazol-5-yl)ethyl core structure is a relevant building block for the synthesis of PROTACs. For instance, a PROTAC containing a 4-(4-methylthiazol-5-yl)benzyl group has been developed. scispace.com The design of the linker connecting such a moiety to a target-binding ligand is paramount for optimal activity. Key characteristics of the linker that must be optimized include its length, rigidity, and composition. researchgate.net

Length: The linker must be long enough to allow the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, but not so long that the interaction becomes unproductive. explorationpub.com

Composition: Common linker compositions include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. The inclusion of heteroatoms, such as oxygen in PEG linkers, can affect the PROTAC's solubility and cell permeability. nih.gov

Rigidity: While flexible linkers have been widely used, more rigid linkers, often containing cyclic structures like piperazines or alkynes, can pre-organize the PROTAC into a bioactive conformation, leading to higher potency. nih.govmusechem.com The triazole moiety, formed via "click chemistry," is another common and robust linker component. nih.govexplorationpub.com

The following table summarizes the impact of different linker characteristics on PROTAC performance.

| Linker Characteristic | Description | Impact on PROTAC Activity and Selectivity |

| Length | Number of atoms connecting the two ends | A critical determinant of ternary complex formation and degradation efficiency. explorationpub.com |

| Composition | e.g., PEG, alkyl chain | Influences solubility, cell permeability, and metabolic stability. nih.gov |

| Rigidity | Use of cyclic or unsaturated elements | Can enhance potency by reducing conformational flexibility and improving pharmacokinetic properties. nih.govmusechem.com |

| Attachment Point | Where the linker connects to the ligands | Can significantly affect the stability and geometry of the ternary complex. researchgate.net |

Macrocyclization Strategies for Enhanced Properties

Macrocyclization, the process of forming a large ring structure within a molecule, is a powerful strategy in drug discovery to enhance a compound's therapeutic properties. nih.govrsc.org This approach can lead to improvements in binding affinity, selectivity, metabolic stability, and cell permeability by constraining the molecule's conformation. nih.gov

For molecules containing a thiazole motif, such as this compound, macrocyclization can be a viable strategy for optimization. Research has shown that macrocyclic peptides containing thiazole are considered privileged structures in drug discovery due to their enhanced bioactivity and stability. nih.gov Various chemical methods have been developed to create these cyclic structures, including palladium-catalyzed C-H olefination and condensation reactions involving cysteine and nitriles. rsc.orgthieme.de

In the context of kinase inhibitors, macrocyclization has been successfully employed to improve selectivity. For example, a macrocyclization-driven optimization of a JAK2 inhibitor led to a new class of compounds with significantly enhanced selectivity over other kinases in the same family. acs.org This was achieved by systematically studying the structure-activity relationships of the macrocyclic analogues.

The potential benefits of applying macrocyclization to a derivative of this compound are summarized below.

| Property | Effect of Macrocyclization | Rationale |

| Binding Affinity | Often increased | Pre-organization of the molecule into a bioactive conformation reduces the entropic penalty of binding. |

| Selectivity | Can be significantly improved | A more rigid, defined shape can lead to more specific interactions with the intended target over off-targets. acs.org |

| Metabolic Stability | Generally enhanced | Cyclic structures can be less susceptible to cleavage by metabolic enzymes. nih.gov |

| Bioavailability | Can be improved | Macrocyclization can mask polar groups and favor conformations that are more amenable to crossing cell membranes. |

Metabolomic Studies and Biosynthesis Pathway Elucidation

Identification of 2-(4-Methylthiazol-5-yl)ethyl valerate (B167501) and Related Metabolites in Biological Systems

Direct identification of 2-(4-Methylthiazol-5-yl)ethyl valerate in biological systems is not extensively documented in current literature. However, the core structure, 2-(4-methylthiazol-5-yl)ethanol, and its other ester derivatives have been identified in various contexts. For instance, the related compound, 2-(4-Methyl-5-thiazolyl)ethyl butanoate, is recognized as a nutty and roasted tasting compound. nih.gov Another related ester, 2-(4-Methylthiazol-5-yl)ethyl acetate (B1210297), is also a known chemical entity. ambeed.com

In humans, valeric acid, a key component of the target molecule, is a product of the gut microbiome. wikipedia.org It can be formed through the metabolism of its esters found in food. wikipedia.org This suggests that if this compound were ingested, it could be hydrolyzed by gut bacteria, releasing 2-(4-methylthiazol-5-yl)ethanol and valeric acid. The presence of these potential precursors and related esters in biological systems points to the plausibility of this compound being a metabolite, although further specific studies are required for confirmation.

Metabolomic studies on other therapeutic agents containing a thiazole (B1198619) ring have shown extensive metabolism, leading to a variety of derivatives. For example, the metabolism of a tetrahydropyridine (B1245486) compound with a tetrazole ring resulted in N-demethylation, N-oxidation, and N-deethylation products, among others. nih.gov While the specific metabolic fate of this compound would be different due to its ester linkage, this highlights the general susceptibility of such heterocyclic compounds to metabolic transformation in the body.

Table 1: Identified Compounds Related to this compound in Biological and Chemical Systems

| Compound Name | CAS Number | Notes |

| 2-(4-Methylthiazol-5-yl)ethyl acetate | 656-53-1 | An acetate ester of 2-(4-methylthiazol-5-yl)ethanol. ambeed.com |

| 2-(4-Methyl-5-thiazolyl)ethyl butanoate | Not Available | A butanoate ester of 2-(4-methylthiazol-5-yl)ethanol. nih.gov |

| 2-(4-Methylthiazol-5-yl)ethyl formate (B1220265) | 90731-56-9 | A formate ester of 2-(4-methylthiazol-5-yl)ethanol. rsc.org |

| Valeric acid (Pentanoic acid) | 109-52-4 | A short-chain fatty acid found in plants and produced by the human gut microbiome. wikipedia.org |

| 2-(4-Methylthiazol-5-yl)ethanol | 137-00-8 | The parent alcohol for the ester series. |

Investigation of Enzymatic Pathways Involved in Biosynthesis and Degradation

The biosynthesis of this compound would likely involve a two-step process: the formation of the precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol, and its subsequent esterification with valeryl-CoA.

The formation of ethyl esters in biological systems, particularly in yeast like Saccharomyces cerevisiae, is catalyzed by acyl-CoA:ethanol (B145695) O-acyltransferases (AEATases), such as Eeb1 and Eht1. nih.govnih.gov These enzymes facilitate the condensation of an acyl-CoA molecule with an alcohol. nih.gov In the case of this compound, a similar enzymatic reaction would be expected, where valeryl-CoA reacts with 2-(4-methylthiazol-5-yl)ethanol. The rate of such ester formation is dependent on the concentrations of the two substrates and the activity of the synthesizing and hydrolyzing enzymes. nih.gov

The degradation of this compound would likely occur through hydrolysis of the ester bond, catalyzed by esterase enzymes, to yield 2-(4-methylthiazol-5-yl)ethanol and valeric acid. The degradation of the thiazole ring itself is a more complex process. Peroxidase enzymes, such as chloroperoxidase, have been shown to degrade thiazole-containing compounds through oxidative mechanisms. nih.gov This suggests that the thiazole moiety of the molecule could be a target for oxidative enzymes in biological systems. nih.govacs.org

Table 2: Potential Enzymes in the Metabolism of this compound

| Enzyme Class | Potential Role | Substrates/Products |

| Acyl-CoA:ethanol O-acyltransferases | Biosynthesis | 2-(4-methylthiazol-5-yl)ethanol + Valeryl-CoA → this compound |

| Esterases | Degradation | This compound → 2-(4-methylthiazol-5-yl)ethanol + Valeric acid |

| Peroxidases / Cytochrome P450s | Degradation | Oxidative degradation of the thiazole ring. nih.govacs.org |

Role of Precursors and Metabolic Intermediates in Biosynthesis

The biosynthesis of this compound is fundamentally dependent on the availability of its precursors: the 4-methylthiazole (B1212942) ring structure, the ethyl group, and valeric acid.

The thiazole ring itself is a biologically active scaffold found in various natural and synthetic compounds. nih.gov Its biosynthesis can occur through various pathways. One common method is the Hantzsch synthesis, which involves the reaction of a thioamide with an alpha-halo carbonyl compound. youtube.com In biological systems, substituted thiazoles can act as precursors for amino acids like cysteine. rsc.org

Valeric acid, or pentanoic acid, is a short-chain fatty acid that can be derived from the diet or produced by gut microbiota through the fermentation of indigestible carbohydrates. In some organisms, it can also serve as a primer for the synthesis of longer, odd-numbered fatty acids. nih.govnih.gov For the biosynthesis of the target ester, valeric acid would need to be activated to its coenzyme A thioester, valeryl-CoA.

The ethyl group is derived from 2-(4-methylthiazol-5-yl)ethanol. This alcohol is a known flavor compound and can be synthesized through various chemical routes. google.com In a biological system, its formation would likely involve pathways that produce substituted ethanol derivatives.

The availability of these precursors is a key limiting factor in the biosynthesis of the final ester. nih.gov For instance, in yeast, the level of fatty acid precursors, rather than the activity of the biosynthetic enzymes, is often the major determinant of ethyl ester production. nih.gov

Table 3: Key Precursors for the Biosynthesis of this compound

| Precursor | Role in Biosynthesis |

| Thioamide and Alpha-halo carbonyl | Formation of the 4-methylthiazole ring. youtube.com |

| 2-(4-Methylthiazol-5-yl)ethanol | Provides the alcohol moiety for esterification. |

| Valeric acid (as Valeryl-CoA) | Provides the acyl group for esterification. nih.gov |

Future Research Directions

Development of Novel Synthetic Routes and Catalytic Systems

The efficient and sustainable synthesis of 2-(4-Methylthiazol-5-yl)ethyl valerate (B167501) is a primary area for future research. Current synthetic strategies for similar thiazole-containing esters often rely on classical esterification methods which may involve harsh conditions or the use of stoichiometric reagents. Future work should focus on the development of more sophisticated and environmentally benign synthetic protocols.

Key areas of focus would include:

Enzymatic Catalysis: The use of lipases and esterases as catalysts for the esterification of 2-(4-methylthiazol-5-yl)ethanol with valeric acid or its derivatives. This approach offers high selectivity, mild reaction conditions, and a reduced environmental footprint.

Heterogeneous Catalysis: The design and application of solid acid catalysts could facilitate easier separation and recycling of the catalyst, contributing to a more sustainable process.

Flow Chemistry: Continuous flow synthesis methodologies could offer enhanced control over reaction parameters, leading to improved yields and purity, as well as enabling safer handling of reactive intermediates.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Route | Potential Advantages | Key Research Challenges |

| Enzymatic Catalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability, cost, and substrate scope |

| Heterogeneous Catalysis | Catalyst recyclability, process simplification | Catalyst deactivation, lower activity than homogeneous counterparts |

| Flow Chemistry | Precise reaction control, scalability, enhanced safety | Initial setup cost, potential for clogging |

Research in this area will be crucial for making 2-(4-Methylthiazol-5-yl)ethyl valerate and its analogues more accessible for further biological and pharmacological evaluation.

Advanced Mechanistic Studies using Multi-Omics Technologies

Understanding the molecular mechanisms underlying the potential biological activities of this compound is a critical research direction. A related compound, 2-(4-Methylthiazol-5-yl) ethyl nitrate (B79036) hydrochloride, has been investigated for its potential in ameliorating cognitive impairment by modulating oxidative stress and inflammatory pathways. nih.gov This suggests that the thiazole (B1198619) moiety is biologically active and warrants further investigation.